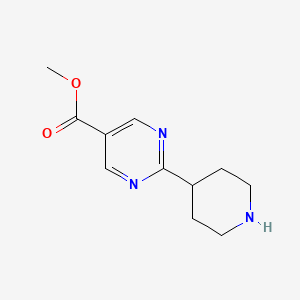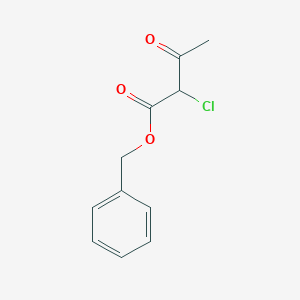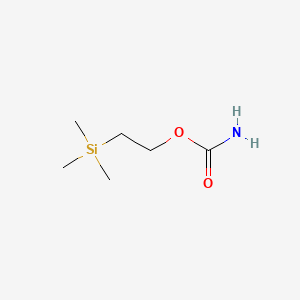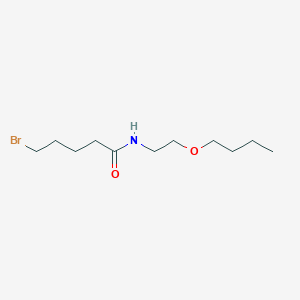
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
The synthesis of N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The thiazole ring can be introduced through a similar cyclization process involving appropriate thioamide precursors . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-infective agent, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
N-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)-4-phenylthiazol-2-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show diverse biological activities and are used in various therapeutic applications.
Furazan derivatives: These compounds have a similar structure to oxadiazoles and are known for their energetic properties.
The uniqueness of this compound lies in its combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and stability compared to compounds containing only one of these rings.
Propiedades
Número CAS |
881028-31-5 |
|---|---|
Fórmula molecular |
C14H12N4O2S |
Peso molecular |
300.34 g/mol |
Nombre IUPAC |
N-[5-(5-methyl-1,2,4-oxadiazol-3-yl)-4-phenyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8(19)15-14-17-11(10-6-4-3-5-7-10)12(21-14)13-16-9(2)20-18-13/h3-7H,1-2H3,(H,15,17,19) |
Clave InChI |
MBOQNIDBHUJTDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C2=C(N=C(S2)NC(=O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methoxy-2,5-dimethyl-7h-furo[3,2-g]chromen-7-one](/img/structure/B8735962.png)









![3-[2-(4-Nitrophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8736046.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3-methylene-6-phenyl-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B8736050.png)

